![molecular formula C20H18FN3O3S B4239902 N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4239902.png)

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide

Overview

Description

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide, also known as FSPG or BAY 94-9392, is a small molecule inhibitor that targets the cystine/glutamate transporter system xc-. This transporter system is responsible for the uptake of cystine, which is a precursor for the synthesis of the antioxidant glutathione. FSPG has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and other oxidative stress-related disorders.

Mechanism of Action

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide targets the cystine/glutamate transporter system xc-, which is upregulated in cancer cells and other cells under oxidative stress. By inhibiting this transporter, N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide reduces the uptake of cystine, leading to a decrease in glutathione synthesis and an increase in reactive oxygen species (ROS) accumulation. This increase in ROS can lead to cell death in cancer cells and oxidative stress-related damage in other cells.

Biochemical and physiological effects:

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to have a number of biochemical and physiological effects in preclinical models. In cancer, N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to decrease tumor growth and induce cell death in vitro and in vivo. In neurodegenerative diseases, N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to protect neurons from oxidative stress-induced damage and improve behavioral outcomes in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide in lab experiments is its specificity for the cystine/glutamate transporter system xc-. This allows for targeted inhibition of oxidative stress-related pathways without affecting other cellular processes. One limitation of using N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide is its potential toxicity at high concentrations, which may limit its therapeutic applications.

Future Directions

There are a number of potential future directions for research on N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide. One area of interest is the development of N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the combination of N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide with other chemotherapeutic agents to improve treatment outcomes. Additionally, further research is needed to understand the mechanisms underlying N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide's effects on oxidative stress-related pathways and its potential therapeutic applications in other diseases.

Scientific Research Applications

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been extensively studied in preclinical models for its potential therapeutic applications. In cancer, N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to selectively target cancer cells that have high levels of oxidative stress, leading to increased cell death and decreased tumor growth. In neurodegenerative diseases, N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to protect neurons from oxidative stress-induced damage, potentially slowing disease progression.

properties

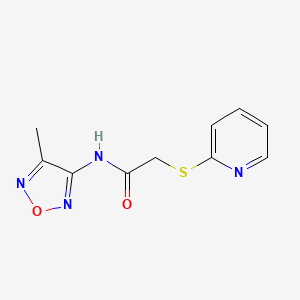

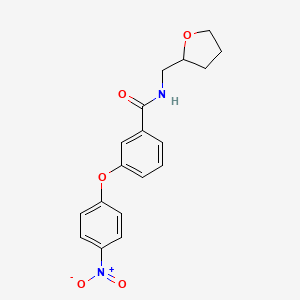

IUPAC Name |

2-(N-(4-fluorophenyl)sulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3S/c21-16-9-11-19(12-10-16)28(26,27)24(18-7-2-1-3-8-18)15-20(25)23-14-17-6-4-5-13-22-17/h1-13H,14-15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAVMFJNTFJMSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N-(pyridin-2-ylmethyl)glycinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4239819.png)

![3-[3-mercapto-5-(2-pyrazinyl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B4239825.png)

acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4239831.png)

![N-(3-chlorophenyl)-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4239834.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4239848.png)

![4-[allyl(methylsulfonyl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B4239851.png)

![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B4239854.png)

![3-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4239859.png)

![N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4239871.png)

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B4239891.png)

![{3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4239914.png)

![4-({1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4239916.png)